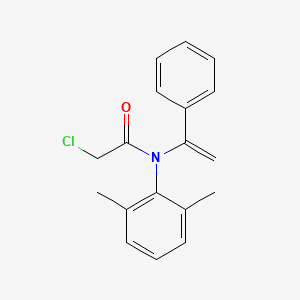
Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” is a synthetic organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. This particular compound is notable for its complex structure, which includes a chloro group, a dimethylphenyl group, and a phenylethenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:
Formation of the Acetamide Group: This can be achieved by reacting an amine with acetic anhydride or acetyl chloride.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Addition of the Phenylethenyl Group: This step may involve a Heck reaction or a similar coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
“Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce the corresponding amine and carboxylic acid.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as a precursor in the manufacture of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which “Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing specific chemical reactions that lead to the formation of active species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2,6-dimethylphenyl)-: Lacks the chloro and phenylethenyl groups.
Acetamide, 2-chloro-N-phenyl-: Lacks the dimethylphenyl and phenylethenyl groups.
Acetamide, N-(1-phenylethenyl)-: Lacks the chloro and dimethylphenyl groups.
Uniqueness
“Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)-” is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
106699-92-7 |
|---|---|
Formule moléculaire |
C18H18ClNO |
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)acetamide |
InChI |
InChI=1S/C18H18ClNO/c1-13-8-7-9-14(2)18(13)20(17(21)12-19)15(3)16-10-5-4-6-11-16/h4-11H,3,12H2,1-2H3 |
Clé InChI |
VYULBXAHFSYCRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(C(=C)C2=CC=CC=C2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)
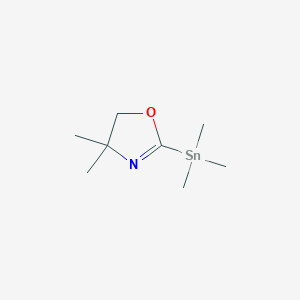

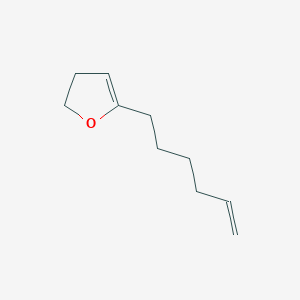
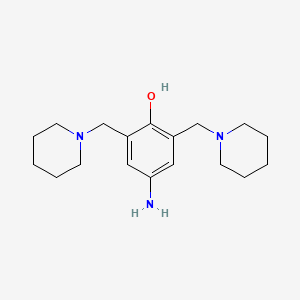

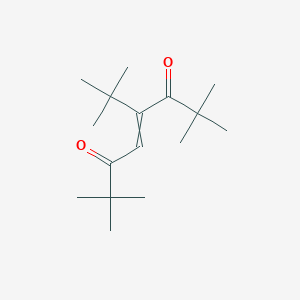

![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
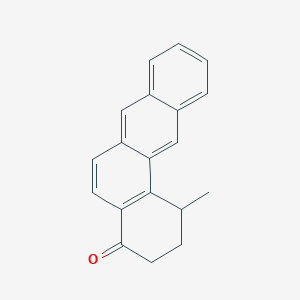
silane](/img/structure/B14315003.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
